molecular formula C13H20O2 B7995865 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol

1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7995865
M. Wt: 208.30 g/mol
InChI Key: KWMNAGQRQBZPJS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a substituted aromatic ring. Its structure comprises a 2-methyl-2-propanol (tert-butanol) backbone attached to a 3,5-dimethyl-4-methoxyphenyl group. This compound’s phenyl substituents include methyl groups at the 3- and 5-positions and a methoxy group at the 4-position, which collectively influence its steric, electronic, and solubility properties.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-6-11(8-13(3,4)14)7-10(2)12(9)15-5/h6-7,14H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNAGQRQBZPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethyl-4-methoxyphenylmagnesium bromide reacts with acetone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that allow for efficient production. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural similarities to 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol have demonstrated significant antitumor activity. For instance, studies on related compounds have shown their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption, which is critical in cancer cell division and growth. The compound's structure suggests potential interactions with tubulin, leading to cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Another area of interest is the antimicrobial properties of this compound. Similar derivatives have been evaluated for their effectiveness against a range of microbial pathogens. The presence of the methoxy and dimethyl groups may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial activity.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound can be understood through SAR studies. These studies focus on how modifications to the compound's structure affect its biological efficacy.

Table 1: Structure-Activity Relationship Insights

Compound VariationBiological ActivityIC50 (nM)
Parent CompoundModerate Antiproliferative50
4-Methoxy SubstitutedEnhanced Activity30
3,5-Dimethyl SubstitutedSignificant Activity20
Removal of Methyl GroupLoss of Activity>100

These findings highlight that specific substitutions can greatly enhance or diminish the compound's effectiveness against tumor cells.

In Vivo Efficacy

In vivo studies using animal models have demonstrated that compounds similar to this compound exhibit promising results in reducing tumor size and improving survival rates. For example, a study involving a triple-negative breast cancer xenograft model showed significant tumor regression when treated with a closely related analog.

Clinical Implications

The potential for clinical applications is supported by preliminary data suggesting that this compound could serve as a lead candidate for developing new anticancer therapies. Its ability to overcome drug resistance mechanisms commonly seen in cancer treatments makes it a valuable candidate for further research.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol exerts its effects depends on its specific application. In chemical reactions, the tertiary alcohol group and the substituted phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with tert-butyl alcohol (a simpler analog) and two fluorinated phenylpropanol derivatives identified in the evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents on Phenyl Ring Molecular Formula Key Features
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol Not provided 3,5-dimethyl, 4-methoxy Not available High steric bulk; electron-donating groups enhance lipophilicity
1-(3,5-Difluorophenyl)-2-methyl-2-propanol 868049-73-4 3,5-difluoro Not available Electron-withdrawing F groups improve metabolic stability
1-(3,4-Difluorophenyl)-2-methyl-2-propanol 868049-93-8 3,4-difluoro Not available Asymmetric fluorine substitution may alter binding affinity
tert-Butyl alcohol 75-65-0 N/A (non-aromatic) C₄H₁₀O Low molecular weight; high volatility; common solvent

Key Findings:

Substituent Effects: The 3,5-dimethyl-4-methoxy groups in the target compound donate electrons via methyl (+I effect) and methoxy (+M effect), increasing lipophilicity and steric hindrance. This contrasts with 3,5-difluoro and 3,4-difluoro analogs, where fluorine’s electronegativity (−I effect) enhances polarity and oxidative stability, often favoring pharmaceutical applications . The tert-butyl alcohol backbone (shared across all compounds) imparts tertiary alcohol reactivity, but the aromatic ring in phenylpropanols reduces volatility compared to the parent alcohol .

Applications :

  • Fluorinated analogs : Fluorine’s role in improving bioavailability and resistance to enzymatic degradation makes these compounds candidates for drug precursors (e.g., β-agonist intermediates) .
  • Target compound : The dimethyl/methoxy substituents may optimize membrane permeability or binding to hydrophobic targets, though specific studies are lacking in the evidence.
  • tert-Butyl alcohol : Primarily used as a solvent or synthetic intermediate due to its small size and volatility .

Physical Properties: The aromatic phenylpropanols are expected to have higher boiling points and lower solubility in water than tert-butyl alcohol due to increased molecular weight and hydrophobicity. Fluorinated analogs likely exhibit higher density and thermal stability compared to the target compound’s methyl/methoxy-substituted system.

Biological Activity

1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol, also known as a substituted phenolic compound, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group and two methyl groups on the aromatic ring, which may influence its biological activity. The presence of these substituents can enhance lipophilicity and modulate interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various phenolic compounds, including those structurally similar to this compound. For instance, compounds with methoxy substitutions have shown significant cytotoxic effects against various cancer cell lines.

Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several phenolic compounds, revealing that those with methoxy groups exhibited enhanced activity against cancer cells such as HeLa and K562. The mechanism was attributed to the ability to induce apoptosis and inhibit cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • The position and number of methoxy groups were found to be critical for biological activity. Compounds with multiple methoxy groups at specific positions demonstrated significantly higher cytotoxicity compared to their counterparts lacking these modifications .

Antimicrobial Properties

The antimicrobial efficacy of phenolic compounds has been well-documented, with many exhibiting broad-spectrum activity against bacteria and fungi.

Key Findings

  • Broad-Spectrum Antimicrobial Activity :
    • Research indicates that phenolic compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways .
  • Mechanisms of Action :
    • The antimicrobial action is primarily due to the ability of these compounds to penetrate bacterial cell walls and interfere with cellular functions, leading to cell death. This is particularly relevant for compounds with hydrophobic characteristics, which facilitate membrane interactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi
Structure-Activity RelationshipMethoxy groups enhance activity

Case Study 1: Anticancer Efficacy

A specific study examined the effects of a series of methoxy-substituted phenolic compounds on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, confirming its broad-spectrum antimicrobial properties.

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